2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Description
Properties
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-7-9-3-2-6-15(8-9)11-10(12(16)17)4-1-5-14-11/h1,4-5,9H,2-3,6-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHIXYXPARYGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a synthetic compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a fluoromethyl substituent attached to a nicotinic acid moiety. The presence of the fluoromethyl group enhances lipophilicity, which may improve receptor binding affinity compared to similar compounds lacking this modification.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The fluoromethyl group is hypothesized to enhance binding affinity to nicotinic acetylcholine receptors (nAChRs), leading to modulation of cholinergic signaling pathways. This modulation is crucial for treating conditions related to neurotransmitter dysregulation, such as Alzheimer's disease and other cognitive disorders.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological activities:
- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases.
- Cholinesterase Inhibition : The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in the treatment of Alzheimer's disease. This inhibition enhances cholinergic signaling, potentially alleviating cognitive deficits.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism Description | References |
|---|---|---|
| Neuroprotection | Protects against oxidative stress | |
| AChE Inhibition | Enhances cholinergic signaling | |
| BChE Inhibition | Potentially improves cognitive function |
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Neuroprotective Study : An in vitro study using SH-SY5Y neuronal cells demonstrated that treatment with the compound resulted in reduced apoptosis and increased cell viability under oxidative stress conditions. The study reported a significant increase in cell survival rates when exposed to concentrations of the compound ranging from 10 µM to 100 µM.
- Cognitive Enhancement Study : In animal models, administration of the compound showed improved performance in memory tasks compared to control groups. The results indicated enhanced cholinergic activity correlating with AChE inhibition.
- Binding Affinity Assessment : A study evaluated the binding affinity of the compound to various nAChR subtypes using radiolabeled ligands, revealing nanomolar Ki values, indicating strong interactions with specific receptor subtypes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, differing primarily in substituents on the piperidine/pyrrolidine rings or the pyridine core:
2-(3-Methylpiperidin-1-yl)nicotinic Acid (CAS 571912-85-1)
- Structural Feature : A methyl group replaces the fluoromethyl moiety on the piperidine ring.
- Molecular Formula : C₁₂H₁₆N₂O₂
- Molecular Weight : 220.27 g/mol
- Purity : ≥98% (commercially available) .
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid
- Structural Feature : A fluorine atom is present on the pyridine ring (2-position), and the piperidine is replaced with pyrrolidine.
- Implications : The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) may alter conformational flexibility and steric interactions .
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic Acid
Data Table: Key Parameters of Structural Analogs
Preparation Methods
Nucleophilic Substitution on Halogenated Nicotinic Acid Derivatives
A common approach starts with halogenated nicotinic acid derivatives, such as 2-chloro-6-(trifluoromethyl)nicotinic acid or 2-chloronicotinic acid, which undergo substitution with piperidine derivatives.
- Example from AMG0347 synthesis : Piperidine (800 mmol) was reacted with 2-chloro-6-(trifluoromethyl)nicotinic acid (89 mmol) in N,N-dimethylformamide (DMF) at room temperature under nitrogen for 20 hours. After acidification and extraction, 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid was obtained with a 95% yield.
This step forms the piperidinyl-nicotinic acid intermediate, which can be further functionalized.
Lithiation and Subsequent Coupling with Fluoropyridines
Another method involves lithiation of nicotinic acid derivatives followed by coupling with fluoropyridines:
- Lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C) is used to generate a lithiated intermediate.
- This intermediate is then reacted with 3-fluoropyridine at elevated temperatures (75 °C) for extended periods (10 h), followed by quenching and extraction to isolate the fluorinated product.
Purification and Yield Optimization
- Extraction and washing : After reactions, acidification (pH ~3) with hydrochloric acid and extraction with ethyl acetate are standard to isolate the product.
- Drying agents : Magnesium sulfate or sodium sulfate are used to remove residual water.
- Chromatography : Silica gel column chromatography with solvent systems such as hexanes-ethyl acetate mixtures (e.g., 9:1 or 80:18:2 including acetic acid) is employed to purify the crude product.
- Yields : Reported yields for intermediates and final products are generally high, ranging from 90% to 95%, indicating efficient synthetic routes.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The substitution of halogenated nicotinic acids with piperidine is highly efficient and forms a robust platform for further fluorination.
- Lithiation followed by reaction with fluoropyridines provides a versatile method for introducing fluorine atoms into the pyridine ring system.
- Fluoromethylation of piperidine rings remains a challenging step and often requires specialized fluorinating agents or pre-fluorinated building blocks.
- Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for high yield and purity.
- Purification by silica gel chromatography with tailored solvent systems ensures removal of by-products and unreacted starting materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
